2,5-Dioxopyrrolidin-1-yl methylcarbamate
Overview
Description
2,5-Dioxopyrrolidin-1-yl methylcarbamate is a chemical compound with the molecular formula C₆H₈N₂O₄ and a molecular weight of 172.14 g/mol . . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2,5-Dioxopyrrolidin-1-yl methylcarbamate is the voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them key targets for anticonvulsant agents .
Mode of Action
The compound interacts with its targets by inhibiting the function of these channels . This inhibition reduces the excitability of neurons, thereby preventing the abnormal electrical activity that leads to seizures .
Biochemical Pathways
The compound’s action on voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels affects the neuronal signaling pathways . By inhibiting these channels, the compound disrupts the normal flow of ions in and out of the neurons, altering the electrical activity in the brain .
Pharmacokinetics
It is known that the compound has high metabolic stability on human liver microsomes . This suggests that the compound may have good bioavailability and a favorable pharmacokinetic profile.
Result of Action
The inhibition of voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels by this compound results in a decrease in neuronal excitability . This leads to a reduction in the frequency and severity of seizures, making the compound a potential candidate for the treatment of epilepsy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its efficacy . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, could potentially interact with the compound and alter its effects .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl methylcarbamate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, ensuring its effectiveness in long-term biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, this compound has shown promising results in enhancing biochemical reactions and cellular functions. At high doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism and biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its overall activity and function in biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl methylcarbamate typically involves the reaction of N-hydroxysuccinimide with methyl isocyanate . The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The reaction mixture is usually kept at low temperatures to control the reaction rate and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and crystallization to obtain the compound in high purity . Cold-chain transportation is often used to maintain the stability of the compound during storage and transport .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the N-hydroxysuccinimide moiety is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the N-hydroxysuccinimide moiety under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used, typically under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine results in the formation of a new amide bond .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl methylcarbamate has a wide range of applications in scientific research:
Anticonvulsant Hybrid Molecules: It is used in the synthesis of hybrid anticonvulsant agents that show promising results in preclinical seizure models.
Coupling Agents: It serves as a coupling agent in protein and enzyme conjugation, facilitating chemoselective conjugation.
Labeling of Biopolymers: Derivatives of this compound are used for labeling amine residues in biopolymers, aiding in molecular biology and genetics research.
Organocatalysts: It is utilized as an organocatalyst in asymmetric Michael addition reactions, highlighting its potential in organic synthesis.
Antibody Production: Derivatives of this compound have been found to increase monoclonal antibody production in cell cultures, making it valuable in biopharmaceutical manufacturing.
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl methylcarbamate can be compared with other similar compounds such as:
2,5-Dioxopyrrolidin-1-yl acrylate: Used as a protein cross-linking agent.
2,5-Dioxopyrrolidin-1-yl propanamide: Utilized in the synthesis of hybrid anticonvulsant agents.
2,5-Dimethyl-1H-pyrrol-1-yl derivatives: Known for their role in enhancing monoclonal antibody production.
These compounds share similar structural features but differ in their specific applications and mechanisms of action, highlighting the unique properties of this compound.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-7-6(11)12-8-4(9)2-3-5(8)10/h2-3H2,1H3,(H,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNGSPOWUCNRMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402666 | |
Record name | 1-[(Methylcarbamoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18342-66-0 | |
Record name | 1-[(Methylcarbamoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Succinimidyl Methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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